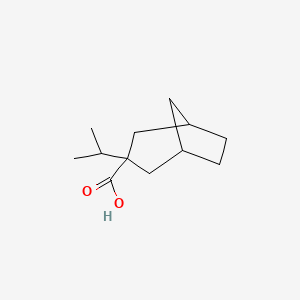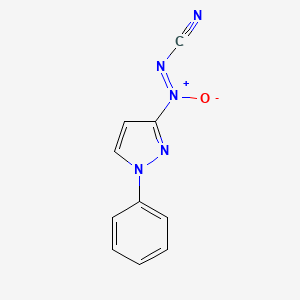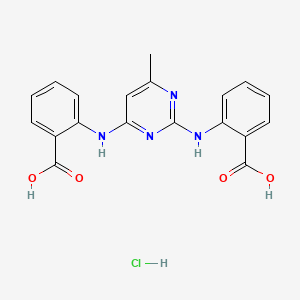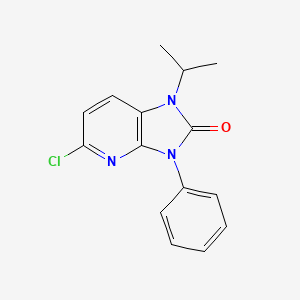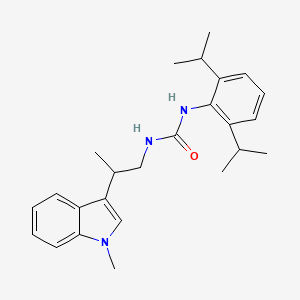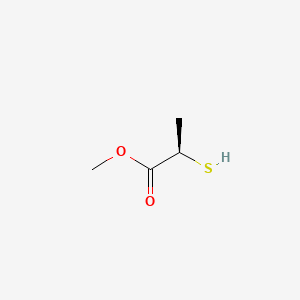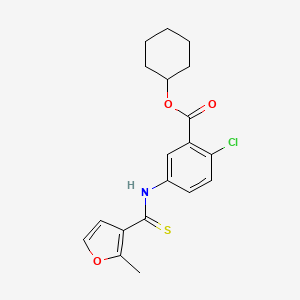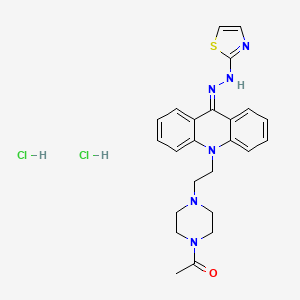
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acridine moiety with a thiazole ring, linked through a hydrazone bridge to a piperazine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or a hydrazine derivative.
Piperazine Attachment: The final step involves the coupling of the hydrazone-acridine intermediate with a piperazine derivative, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions could introduce various alkyl or acyl groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing acridine and thiazole moieties.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
DNA Intercalation: The acridine moiety may intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine: This compound shares the piperazine and thiazole moieties but lacks the acridine and hydrazone groups.
1-(4-Acetylphenyl)piperidine-4-carboxamide: Contains a piperidine ring and an acetyl group but differs in the rest of the structure.
1-(4-Aminopiperidin-1-yl)ethanone: Similar piperidine core but lacks the thiazole and acridine moieties.
Uniqueness
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is unique due to its combination of acridine, thiazole, hydrazone, and piperazine functional groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92928-66-0 |
|---|---|
Molekularformel |
C24H28Cl2N6OS |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
1-[4-[2-[9-(1,3-thiazol-2-ylhydrazinylidene)acridin-10-yl]ethyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H26N6OS.2ClH/c1-18(31)29-14-11-28(12-15-29)13-16-30-21-8-4-2-6-19(21)23(20-7-3-5-9-22(20)30)26-27-24-25-10-17-32-24;;/h2-10,17H,11-16H2,1H3,(H,25,27);2*1H |
InChI-Schlüssel |
DOPWSWPHIVSAJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


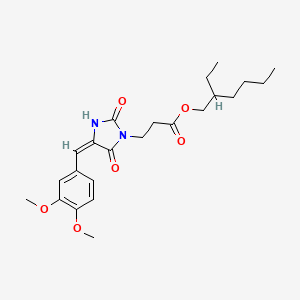
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

